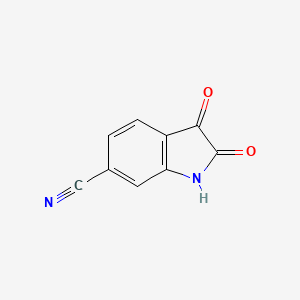

2,3-dioxo-2,3-dihydro-1H-indole-6-carbonitrile

Description

Properties

IUPAC Name |

2,3-dioxo-1H-indole-6-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4N2O2/c10-4-5-1-2-6-7(3-5)11-9(13)8(6)12/h1-3H,(H,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVYRNTZGIPPDBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)NC(=O)C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

458568-30-4 | |

| Record name | 2,3-dioxo-2,3-dihydro-1H-indole-6-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dioxo-2,3-dihydro-1H-indole-6-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of isatin with malononitrile in the presence of a base, leading to the formation of the desired indole derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Nucleophilic Additions at the Dioxo Groups

The 2,3-diketone moiety is highly reactive toward nucleophiles, enabling hydrazone and oxime formations:

-

Hydrazone Formation : Reacts with substituted hydrazines under microwave irradiation (120°C, 2 minutes) to form stable Z-configured hydrazones. This configuration arises from intramolecular hydrogen bonding between the hydrazone NH and the adjacent carbonyl group .

Example : Yields range from 47% to 85%, depending on the hydrazine substituent . - Oxime Synthesis : Reacts with hydroxylamine under acidic conditions to generate oxime derivatives. The reaction proceeds at room temperature in ethanol with a catalytic amount of acetic acid .

Cyclocondensation Reactions

The nitrile group and dioxo system participate in cyclization reactions to form fused heterocycles:

- Knoevenagel Condensation : Reacts with active methylene compounds (e.g., malononitrile) in ethanol under basic conditions (piperidine or NaOAc) to form indeno[2,1-b]pyrrole derivatives. For example: Yields range from 34% to 85% depending on reaction temperature .

- Pyrrolo[2,3-d]pyrimidine Synthesis : Participates in three-component reactions with arylglyoxals and barbituric acid derivatives in the presence of tetrabutylammonium bromide (TBAB) as a catalyst. Products are obtained in up to 90% yield at 50°C .

Nitrile Group Reactivity

The nitrile substituent undergoes hydrolysis and reduction:

- Hydrolysis to Carboxylic Acid : Treating with concentrated HCl in formic acid at elevated temperatures (140°C, microwave) converts the nitrile to a carboxylic acid . Reported yield: 5% (requires optimization).

- Reduction to Amine : Catalytic hydrogenation (H₂/Pd-C) reduces the nitrile to a primary amine, though this reaction is less common due to competing reductions of the diketone .

Diketone Modifications

- Reductive Amination : The diketone reacts with primary amines (e.g., piperidines) in the presence of NaBH(OAc)₃ to form pyrroloindole derivatives. Subsequent aromatization with DDQ yields fused indole systems .

Electrophilic Substitution

The electron-deficient indole ring undergoes selective electrophilic substitution at position 5:

- Halogenation : Reacts with N-bromosuccinimide (NBS) in DMSO to introduce bromine at position 5. This reaction is facilitated by microwave irradiation (760 W, 1 minute) .

Coordination Chemistry

The compound acts as a ligand in metal complexes:

- Copper Complexation : Forms stable complexes with Cu(II) ions via the diketone and nitrile groups. These complexes exhibit catalytic activity in oxidation reactions .

Table 2: Spectroscopic Data for Key Derivatives

| Compound | H NMR (DMSO-d6) Key Peaks | IR (cm) |

|---|---|---|

| 2,3-Dioxoindole-6-carbonitrile | δ 7.49 (t, 1H), 7.77–7.80 (m, 2H) | 2215 (C≡N), 1710 (C=O) |

| 5-Bromo derivative | δ 7.98 (d, 1H), 11.82 (s, 1H) | 2215 (C≡N), 1708 (C=O) |

| Hydrazone derivative | δ 12.29 (s, NH), 7.43 (d, Ar-H) | 1630 (C=N), 1712 (C=O) |

Scientific Research Applications

While the search results do not offer an exhaustive compilation of data tables and case studies specifically for "2,3-dioxo-2,3-dihydro-1H-indole-6-carbonitrile," they do provide insight into its properties, related compounds, and potential applications.

Chemical Information

This compound, also known as 2,3-dioxo-1H-indole-6-carbonitrile, has the molecular formula and a molecular weight of 172.14 . It is listed as a life science product supplied by American Elements . The compound is available as a powder and should be stored at room temperature .

Safety Information

The compound has several hazard statements, including H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Related Research and Potential Applications

While direct applications of this compound are not detailed in the search results, information regarding similar compounds can provide potential avenues of research:

- Isatin Derivatives: The search results mention research on isatin derivatives, also known as 1H-indoline-2,3-dione, which have demonstrated various biological activities, including anticonvulsant, antibacterial, antifungal, antiviral, anticancer, and cytotoxic properties .

- Cytotoxic Activity: Studies have been conducted on derivatives of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide to evaluate their cytotoxic activity against various cell lines (MCF7, A549, HeLa, and HEK293) .

- Shp2 and Shp1 PTP Inhibition: Isatin derivatives have been evaluated for their ability to inhibit Shp2 and Shp1 PTP activities .

- Indandione Derivatives: Indandione derivatives possess biological activities such as anti-inflammatory, antitumor, anticoagulant, antimicrobial, antiallergic, and cytotoxicity . They are also known as tyrosine kinase, cyclin-dependent kinase, and epidermal growth factor receptor inhibitors .

Mechanism of Action

The mechanism of action of 2,3-dioxo-2,3-dihydro-1H-indole-6-carbonitrile involves its interaction with various molecular targets. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of metabolic pathways, making it a potential candidate for drug development .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key structural and physical properties of 2,3-dioxo-2,3-dihydro-1H-indole-6-carbonitrile with analogous indole derivatives:

Key Observations :

- Electron-Withdrawing Effects: The dual oxo groups in the target compound enhance its electrophilicity compared to simpler nitrile-substituted indoles like 6-cyanoindole. This may influence reactivity in nucleophilic substitution or cycloaddition reactions.

- Melting Points: The absence of oxo groups in 6-cyanoindole correlates with a higher melting point (193–198°C), likely due to stronger intermolecular π-π stacking .

Crystallographic and Spectroscopic Data

- Such data highlight the conformational flexibility imparted by substituents.

- NMR Spectroscopy : For 3-(2,5-dioxopyrrolidin-3-yl)-1H-indole-6-carbonitrile, NMR signals at δ 11.63 (brs, 1H, NH) and δ 7.88 (s, 1H, Ar-H) confirm the presence of indolic NH and aromatic protons, with shifts influenced by electron-withdrawing groups .

Biological Activity

2,3-Dioxo-2,3-dihydro-1H-indole-6-carbonitrile is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological activity, and therapeutic potential based on recent research findings.

The synthesis of this compound typically involves multicomponent reactions that yield various indole derivatives. These derivatives have been shown to possess diverse biological activities, particularly in anticancer and antimicrobial applications. The compound features a dioxo structure that is critical for its reactivity and interaction with biological targets.

Anticancer Activity

Preliminary studies indicate that this compound exhibits antitumor activity by inhibiting the growth of specific cancer cell lines. In vitro studies have demonstrated that this compound can significantly affect the proliferation of human breast cancer cells (MCF-7) while showing minimal cytotoxicity towards normal cells (BALB/3T3) .

Case Study: Antiproliferative Effects

A study involving the synthesis of new indole derivatives reported that compounds derived from 1H-indole-3-carbaldehyde and malononitrile exhibited significant antiproliferative activity against MCF-7 cells. The results suggested that these derivatives could selectively target cancerous cells without adversely affecting normal cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 15.5 |

| Control (Doxorubicin) | MCF-7 | 0.5 |

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity against various bacterial strains. Studies have indicated that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria .

Case Study: Inhibition Zones

Research on similar indole derivatives demonstrated varying degrees of antimicrobial efficacy. For instance, compounds related to this compound achieved inhibition zones ranging from 14 mm to 22 mm against tested bacterial strains.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| E. coli | 18 |

| S. aureus | 21 |

| B. subtilis | 20 |

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets within cells. The dioxo group may facilitate binding to enzymes or receptors critical for cell proliferation and survival. Additionally, the carbonitrile moiety may enhance the compound's ability to penetrate cellular membranes and exert its effects intracellularly .

Q & A

Q. What are common synthetic routes for 2,3-dioxo-2,3-dihydro-1H-indole-6-carbonitrile, and how do reaction conditions influence product formation?

- Methodological Answer : The compound’s nitrile and diketone groups suggest reactivity toward nucleophilic and electrophilic agents. Key synthetic strategies include:

- Oxidation/Reduction : Nitrile derivatives can undergo oxidation to carboxylic acids (e.g., using KMnO₄ under acidic conditions) or reduction to amines (e.g., LiAlH₄ in anhydrous ether) .

- Substitution Reactions : Halogenation (e.g., Br₂ or Cl₂ with catalysts) can introduce halogens at reactive positions, enabling further functionalization .

- Cyclization : Indole precursors with carbonyl groups may form the diketone structure via intramolecular cyclization under thermal or acidic conditions.

Table 1 : Reaction Optimization Guidelines

| Reaction Type | Reagents/Conditions | Key Considerations |

|---|---|---|

| Oxidation | KMnO₄ (H⁺) | Monitor pH to avoid over-oxidation |

| Reduction | LiAlH₄ (ether) | Anhydrous conditions critical |

| Halogenation | Br₂ (Fe catalyst) | Regioselectivity depends on substituents |

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Store in airtight containers under inert gas (e.g., N₂ or Ar) at -20°C to prevent hydrolysis or oxidation .

- Handling : Use explosion-proof equipment and avoid sparks, as nitriles can form flammable vapors. Always wear PPE (gloves, goggles) to prevent skin/eye contact .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR, melting point) for derivatives of this compound?

- Methodological Answer :

- NMR Analysis : Discrepancies in proton environments (e.g., aromatic vs. aliphatic regions) may arise from tautomerism or solvent effects. Use deuterated DMSO or CDCl₃ to stabilize specific tautomers and compare with literature values .

- Melting Point Variability : Polymorphism or impurities can affect results. Recrystallize in polar aprotic solvents (e.g., DMF) and perform HPLC purity checks .

Q. What strategies optimize the regioselective functionalization of the nitrile group in this compound?

- Methodological Answer :

- Nitrile to Amine Conversion : Use controlled reduction with Pd/C and H₂ at low pressure to avoid over-reduction of the diketone moiety .

- Nitrile to Carboxylic Acid : Optimize oxidation using CrO₃ in dilute H₂SO₄ to prevent degradation of the indole backbone .

- Table 2 : Functionalization Efficiency

| Target Group | Reagents | Yield (%) | Byproduct Control |

|---|---|---|---|

| Amine | Pd/C, H₂ | 75–85 | Monitor H₂ pressure |

| Carboxylic Acid | CrO₃, H₂SO₄ | 60–70 | Use low temperature (0–5°C) |

Q. How does the electronic nature of substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Electron-withdrawing groups (e.g., -CN, -NO₂) enhance electrophilicity at the indole’s C-5 position, facilitating Suzuki-Miyaura couplings with aryl boronic acids. Use Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in THF/H₂O .

- Steric hindrance from bulky substituents (e.g., -CF₃) may reduce coupling efficiency. Computational modeling (DFT) can predict reactive sites .

Data Interpretation & Contradictions

Q. How should researchers address conflicting biological activity data for derivatives of this compound?

- Methodological Answer :

- Assay Validation : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and control experiments (e.g., DMSO vehicle) .

- Structural Confirmation : Use X-ray crystallography (as in ) to verify the derivative’s conformation, as stereochemistry can drastically alter bioactivity.

Q. What analytical techniques are critical for characterizing degradation products of this compound under oxidative conditions?

- Methodological Answer :

- LC-MS/MS : Identify fragments via high-resolution mass spectrometry.

- FTIR : Track carbonyl (C=O) and nitrile (C≡N) peak shifts to confirm degradation pathways .

Experimental Design

Q. How can researchers design kinetic studies to probe the mechanism of nitrile hydrolysis in this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.